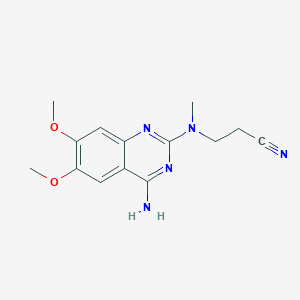

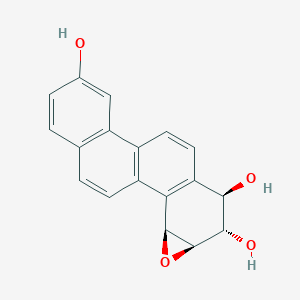

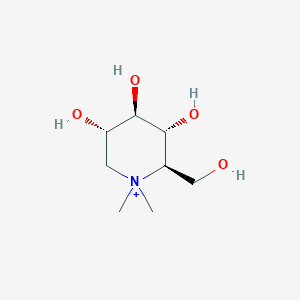

3,5-二甲基-4-(1,3-二噻烷基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole, involves various chemical reactions that yield these compounds with high specificity and efficiency. For instance, the synthesis of new 5‐(1‐Aryl‐1H‐pyrazole‐4‐yl)‐1H‐tetrazoles demonstrates a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, showcasing the complexity and the intricate methodologies employed in synthesizing pyrazole derivatives (Santos et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their chemical behavior and properties. X-ray crystallography studies provide detailed insights into the molecular structure, revealing the spatial arrangement of atoms and the conformation of the molecule. For example, the structure analysis of a similar compound, 3,4-dimethyl-1H-yl-pyrazole, was conducted using infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry, which are essential techniques for characterizing the structure and performance of pyrazole derivatives (Ding, 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that define their reactivity and chemical properties. The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands demonstrate the compound's ability to form complexes with metals, showcasing its potential applications in catalysis and materials science (Esquius et al., 2000).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into the solvatochromic effects of zinc phthalocyanines bearing pyrazole moieties reveal how the nature of the linker heteroatom affects the compound's spectroscopic, photophysical, and photochemical properties (Ziminov et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes, are pivotal in their application across different fields of chemistry and materials science. The study on the synthesis, characterization, and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands provides insight into these aspects by exploring the compound's interactions and its potential in forming metal complexes (Esquius et al., 2000).

科学研究应用

金属大环配合物的合成和表征

3,5-二甲基吡唑杂化配体,包括被聚醚链和苯基取代的配体,已被合成用于金属大环钯 (II) 配合物中。这些配体与钯 (II) 的反应会产生单体螯合配合物或双核化合物,具体取决于溶剂。这些配合物表现出复杂的核磁共振光谱,并在室温下表现出不同的构象异构体,表明在材料科学和配位化学中具有潜在应用 (Guerrero 等人,2008)。

有机化学中的应用

该化合物已用于合成稠合的 1,2,4-二噻嗪和 1,2,3,5-三噻氮杂环。这些衍生物在有机化学领域有应用,特别是在复杂杂环化合物的合成中 (Koyioni 等人,2014)。

结构分析

已使用红外、核磁共振和气相色谱-质谱等技术分析了 3,4-二甲基-1H-基-吡唑的结构和性能,为其在各种研究背景下的表征提供了必要的信息 (丁,2009)。

配位化学

3,5-二甲基-4-(4'-吡啶基)吡唑已在二有机锡 (IV) 衍生物的背景下进行了研究。它在与锡原子配位时表现出独特的性质,展示了其在配位化学和材料科学中的潜力 (Cui 等人,2005)。

生物学和药理学研究

研究探索了三取代吡唑的抗菌和抗氧化活性,其中包括 3,5-二甲基-1H-吡唑的衍生物。这些研究有助于了解该化合物在药物化学和药理学中的潜力 (Lynda, 2021)。

属性

IUPAC Name |

4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWVQVQGHLQUJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2SCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472862 |

Source

|

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole | |

CAS RN |

201008-65-3 |

Source

|

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)